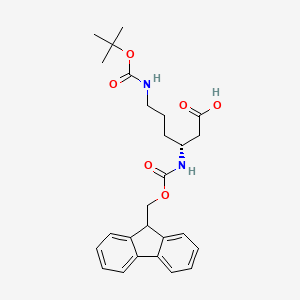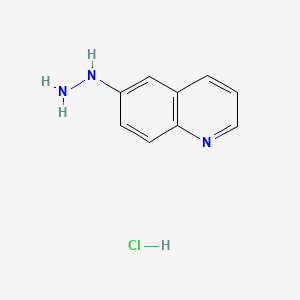
6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a pyridazine derivative that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the development of various diseases. It may also modulate certain signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antibacterial activity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide in lab experiments is its potential to target multiple diseases. It has shown promise in the treatment of various diseases, which makes it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it works in the body.
Orientations Futures
There are several future directions for research on 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to investigate its effects on cognitive function and neurodegenerative diseases. Another direction is to explore its potential as an anti-cancer agent. Studies have shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide involves the reaction of 2-methyl-1H-imidazole-4-carboxylic acid with 2,2,2-trifluoroethyl isocyanate, followed by the reaction with 3-chloropyridazine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Research has shown that 6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-7-15-4-5-19(7)9-3-2-8(17-18-9)10(20)16-6-11(12,13)14/h2-5H,6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYBMHOEWYQKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methyl-1H-imidazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)

![8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2945985.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2945988.png)


![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945993.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-phenylpropan-1-one](/img/structure/B2945996.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide](/img/structure/B2945999.png)
![Methyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B2946003.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2946006.png)